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molecular formula C13H18BrNO B8308021 3-(4-Bromo-phenoxy)-1-ethyl-piperidine

3-(4-Bromo-phenoxy)-1-ethyl-piperidine

Cat. No. B8308021
M. Wt: 284.19 g/mol
InChI Key: APIVPGYCUDSPNR-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

652 mg (2.00 mmol) caesium carbonate, 36 mg (0.20 mmol) 1,10-phenanthroline and 19 mg (0.10 mmol) CuI are added to a solution of 289 mg (1.00 mmol) 1-bromo-4-iodobenzene and 0.27 mL (2.00 mmol) N-ethyl-3-hydroxypiperidine in 1.0 mL toluene. The reaction mixture is stirred for 36 h at 110° C. and then combined with 10 mL water and 10 mL EtOAc. After filtration the aqueous phase is extracted with 10 mL EtOAc and the combined organic extracts are washed with saturated NaCl solution and dried over Na2SO4. The solvent is eliminated i.vac. and further purification is carried out by column chromatography on silica gel (EtOAc).
Name
caesium carbonate
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[Br:21][C:22]1[CH:27]=[CH:26][C:25](I)=[CH:24][CH:23]=1.[CH2:29]([N:31]1[CH2:36][CH2:35][CH2:34][CH:33]([OH:37])[CH2:32]1)[CH3:30]>C1(C)C=CC=CC=1.[Cu]I.CCOC(C)=O.O>[Br:21][C:22]1[CH:27]=[CH:26][C:25]([O:37][CH:33]2[CH2:34][CH2:35][CH2:36][N:31]([CH2:29][CH3:30])[CH2:32]2)=[CH:24][CH:23]=1 |f:0.1.2|

Inputs

Step One
Name
caesium carbonate
Quantity
652 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
36 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
289 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C)N1CC(CCC1)O
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
CuI
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 36 h at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
is extracted with 10 mL EtOAc
WASH
Type
WASH
Details
the combined organic extracts are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
and further purification

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
BrC1=CC=C(OC2CN(CCC2)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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